5-bromo-1H-indole-3-carbaldehyde O-benzyloxime
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Overview
Description
5-Bromo-1H-indole-3-carbaldehyde O-benzyloxime is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Related indole derivatives have been shown to exhibit a broad spectrum of anticancer activities . They are known to interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Indole derivatives are known to play a significant role in various biological pathways . They are involved in the biosynthesis of defense-related indolic compounds .
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Related indole derivatives have been shown to exhibit various biologically vital properties . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indole-3-carbaldehyde O-benzyloxime typically involves the reaction of 5-bromo-1H-indole-3-carbaldehyde with O-benzyloxime under specific conditions. One common method includes the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and subsequent reactions to form the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indole-3-carbaldehyde O-benzyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
5-Bromo-1H-indole-3-carbaldehyde O-benzyloxime has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of new pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents for treating various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-3-carboxaldehyde: A closely related compound with similar chemical properties and applications.
6-Bromoindole-3-carboxaldehyde: Another derivative with potential biological activities.
5,5’-Dibromo-bis(3’-indolyl)methane: A compound with enhanced anticancer activities compared to its parent indole derivative.
Uniqueness
5-Bromo-1H-indole-3-carbaldehyde O-benzyloxime is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
(E)-1-(5-bromo-1H-indol-3-yl)-N-phenylmethoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-14-6-7-16-15(8-14)13(9-18-16)10-19-20-11-12-4-2-1-3-5-12/h1-10,18H,11H2/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJSPXCZTQLCDJ-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=CC2=CNC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C/C2=CNC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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